2-Fluoroacrylic acid

Catalog No.
S718921
CAS No.
430-99-9
M.F
C3H3FO2
M. Wt
90.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoroacrylic acid

CAS Number

430-99-9

Product Name

2-Fluoroacrylic acid

IUPAC Name

2-fluoroprop-2-enoic acid

Molecular Formula

C3H3FO2

Molecular Weight

90.05 g/mol

InChI

InChI=1S/C3H3FO2/c1-2(4)3(5)6/h1H2,(H,5,6)

InChI Key

TYCFGHUTYSLISP-UHFFFAOYSA-N

SMILES

C=C(C(=O)O)F

Canonical SMILES

C=C(C(=O)O)F

The exact mass of the compound 2-Fluoroacrylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoroacrylic acid (2-FAA) is a highly specialized fluorinated monomer and organic building block characterized by the presence of a highly electronegative fluorine atom at the alpha-carbon position[1]. This structural modification fundamentally alters its electronic profile, yielding a significantly lower pKa (approximately 2.55 to 2.68) compared to standard non-fluorinated acrylates. In industrial and pharmaceutical procurement, 2-FAA is primarily sourced as a critical precursor for synthesizing high-performance fluoropolymers, advanced ion-exchange resins (such as potassium-binding therapeutics), and low-loss plastic optical fibers [2]. Its ability to impart elevated thermal stability, distinct physiological ionization profiles, and targeted optical properties makes it a strictly required synthon where standard acrylic or methacrylic acids fail to meet stringent thermomechanical or electrochemical benchmarks.

Attempting to substitute 2-fluoroacrylic acid with conventional acrylic acid (AA) or methacrylic acid (MAA) results in critical performance failures in both polymer science and medicinal chemistry. In polymer manufacturing, replacing 2-FAA with MAA yields polymers with significantly lower glass transition temperatures (Tg), rendering the resulting optical fibers or coatings susceptible to thermal deformation above 100 °C [1]. In pharmaceutical resin production, the absence of the alpha-fluorine atom in generic acrylates shifts the acid dissociation constant (pKa) upward by nearly two full pH units. This drastically reduces the polymer's ionization state at physiological pH, directly compromising the cation-binding capacity required for effective hyperkalemia treatments [2]. Consequently, 2-FAA cannot be substituted when target applications demand precise pH-responsive behavior or enhanced thermomechanical resilience.

Acid Dissociation Constant (pKa) for Ion-Exchange and Pharmaceutical Resins

The alpha-fluorine substituent exerts a strong electron-withdrawing inductive effect, significantly increasing the acidity of the carboxylic group. 2-Fluoroacrylic acid exhibits a pKa of 2.55 at 25 °C, compared to a pKa of approximately 4.25 for non-fluorinated acrylic acid . This 1.7-unit reduction in pKa ensures that polymers derived from 2-FAA are highly ionized even in mildly acidic to neutral physiological environments. This specific ionization profile is strictly required for synthesizing high-capacity potassium-binding resins, where standard acrylic acid fails to provide sufficient cation-exchange capacity .

Evidence DimensionAcid Dissociation Constant (pKa) at 25 °C
Target Compound DatapKa = 2.55
Comparator Or BaselineAcrylic acid (pKa ≈ 4.25)
Quantified Difference1.7 pH units lower
ConditionsAqueous solution at 25 °C

Procurement of 2-FAA is mandatory for pharmaceutical resins and hydrogels that require immediate and sustained ionization at physiological pH levels.

Polymer Glass Transition Temperature (Tg) for High-Heat Applications

Esters derived from 2-fluoroacrylic acid polymerize to form materials with substantially higher thermal resistance than their methacrylate counterparts. For example, the polymerization of methyl 2-fluoroacrylate yields a polymer with a glass transition temperature (Tg) of 128 °C [1]. In contrast, standard commercial optical polymers like poly(methyl methacrylate) (PMMA) or polystyrene (PS) exhibit Tg values restricted to the 100 °C to 105 °C range [1]. This >20 °C enhancement in Tg prevents mechanical and optical decline at elevated temperatures, making 2-FAA derivatives essential for high-temperature plastic optical fibers (POFs).

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataTg = 128 °C (for methyl 2-fluoroacrylate polymer)
Comparator Or BaselinePoly(methyl methacrylate) [PMMA] (Tg = 100-105 °C)
Quantified Difference23-28 °C higher Tg
ConditionsStandard thermal analysis of polymerized ester derivatives

Buyers must select 2-FAA over methacrylic acid when manufacturing optical fibers or coatings that must continuously operate above 100 °C without structural deformation.

Methanol Crossover Reduction in Fuel Cell Membranes

In the development of proton-exchange membranes (PEMs) for fuel cells, sulfonated copolymers incorporating 2-fluoroacrylic acid demonstrate superior barrier properties compared to industry-standard materials. Membranes formulated with 2-FAA maintain a high proton conductivity of >0.1 S/cm at 120 °C while exhibiting a 40% lower methanol crossover rate than baseline Nafion membranes [1]. The fluorinated acrylic backbone provides a highly specific balance of hydrophobicity and ionic clustering, preventing fuel leakage while sustaining necessary electrochemical performance under high-temperature operation [1].

Evidence DimensionMethanol crossover rate
Target Compound Data40% reduction in crossover (with >0.1 S/cm conductivity)
Comparator Or BaselineStandard Nafion membranes
Quantified Difference40% lower methanol crossover
ConditionsHigh-temperature PEM fuel cell operation at 120 °C

This makes 2-FAA a critical monomer choice for energy sector procurement focused on improving the efficiency and lifespan of direct methanol fuel cells.

Synthesis of Potassium-Binding Pharmaceutical Resins

Directly leveraging its low pKa of 2.55, 2-FAA is the primary monomer used in the synthesis of crosslinked cation-exchange polymers. Its high degree of ionization at physiological pH makes it the only viable choice for formulating high-capacity oral therapeutics designed to treat hyperkalemia in chronic kidney disease patients [1].

Manufacturing of High-Tg Plastic Optical Fibers (POFs)

Because its polymerized esters achieve a Tg of 128 °C, 2-FAA is procured for the production of advanced optical fibers and cladding materials. It replaces standard methacrylates in environments where optical components are exposed to high continuous-use temperatures, such as automotive data networks and industrial sensors[2].

High-Temperature Proton Exchange Membranes

Utilizing its ability to reduce methanol crossover by 40% while maintaining high proton conductivity, 2-FAA is selected for synthesizing sulfonated copolymers in direct methanol fuel cells (DMFCs). It is a highly effective monomer for next-generation energy applications requiring operation at 120 °C without significant fuel loss [3].

XLogP3

0.7

UNII

BEP1A791CI

GHS Hazard Statements

Aggregated GHS information provided by 157 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2-fluoroacrylic acid

Dates

Last modified: 08-15-2023

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